molecular formula C11H8ClNO2S B063359 4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid CAS No. 188679-16-5

4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B063359
M. Wt: 253.71 g/mol
InChI Key: FVMNMYGSIBYVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase PAK4, which plays a crucial role in the regulation of cell growth, proliferation, and survival. The aim of

Mechanism Of Action

PAK4 is a serine/threonine protein kinase that regulates several cellular processes, including cell migration, invasion, and survival. It is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy. 4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid binds to the ATP-binding site of PAK4 and inhibits its activity, leading to the disruption of downstream signaling pathways that promote cancer cell growth and survival.

Biochemical And Physiological Effects

4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and reducing the expression of anti-apoptotic proteins such as Bcl-2. It also inhibits the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs) and inhibiting the formation of focal adhesions. In addition, 4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid has been found to reduce the growth and metastasis of cancer cells in vivo, suggesting that it could be a promising therapeutic agent for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is its high selectivity for PAK4, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, including high solubility and bioavailability, which make it suitable for in vivo studies. However, one of the limitations of 4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is its relatively low potency compared to other PAK4 inhibitors, which may require higher doses or longer treatment durations to achieve therapeutic effects.

Future Directions

There are several future directions for the development and application of 4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid in cancer research. One area of interest is the identification of biomarkers that can predict the response of cancer cells to 4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid, which could help to personalize treatment strategies for individual patients. Another area of interest is the investigation of the combination of 4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies, to enhance the efficacy of cancer treatment. Finally, the development of more potent and selective PAK4 inhibitors could lead to the discovery of new therapeutic targets for cancer treatment.

Synthesis Methods

The synthesis of 4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid involves several steps, including the condensation of 2-chlorobenzaldehyde with thiourea to form 2-(2-chlorophenyl)-4-thioxo-1,3-thiazolidine-5-carboxylic acid, which is then treated with methyl iodide to obtain 4-(2-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid. The purity and yield of the final product can be improved by recrystallization and column chromatography.

Scientific Research Applications

4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid has been extensively studied in preclinical models of cancer, including breast, pancreatic, and lung cancer. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of PAK4, which is overexpressed in many types of cancer. In addition, 4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, suggesting that it could be used in combination with other anticancer agents.

properties

CAS RN

188679-16-5

Product Name

4-(2-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H8ClNO2S/c1-6-13-9(10(16-6)11(14)15)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)

InChI Key

FVMNMYGSIBYVFT-UHFFFAOYSA-N

SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2Cl

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2Cl

synonyms

4-(2-CHLOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID

Origin of Product

United States

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